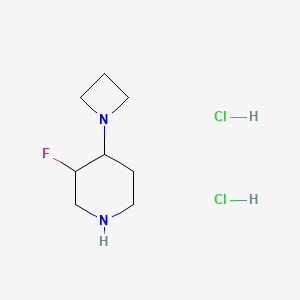

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. Azetidin-2-ones, which are four-membered cyclic lactams, are recognized as versatile intermediates for the synthesis of a variety of biologically significant molecules, including beta-lactam antibiotics . The strain energy associated with the beta-lactam ring makes it a powerful building block for creating diverse synthetic target molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks, which can be transformed into various other structures, such as aminopropanes and aziridines . Another method for synthesizing fluorinated piperidines, which could be analogous to the synthesis of 3-fluoropiperidine derivatives, is the aza-Prins cyclization. This reaction involves the cyclization of aldehydes with N-tosyl homoallylamine in the presence of tetrafluoroboric acid-diethyl ether complex, yielding 4-fluoropiperidines with high cis-selectivity .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is characterized by a strained beta-lactam ring, which is a key feature that allows for selective bond cleavage and further transformation into a variety of compounds . The presence of a fluorine atom in the 4-fluoropiperidines suggests that similar steric and electronic effects would be expected in the 3-fluoropiperidine analogs, potentially affecting their reactivity and physical properties .

Chemical Reactions Analysis

Azetidin-2-ones can undergo various chemical reactions due to the strain in the beta-lactam ring. These reactions include transformations into different types of compounds, such as aromatic beta-amino acids, peptides, and amino sugars, by exploiting the beta-lactam synthon method . The synthesis of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones involves the reaction of imine derivatives with ketenes, indicating the reactivity of the azetidin-2-one ring towards nucleophilic attack .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride" are not directly discussed, the properties of related compounds can provide some insights. The introduction of fluorine atoms into organic compounds typically affects their lipophilicity, acidity, and metabolic stability . The presence of the azetidin-2-one ring is likely to introduce strain and reactivity into the molecule, which could influence its chemical behavior and interaction with biological targets . The antibacterial activity of some azetidin-2-ones has been studied, suggesting potential biological relevance for these types of compounds .

Aplicaciones Científicas De Investigación

Antibacterial Applications

- A study by Kuramoto et al. (2003) explored fluoroquinolones, a major class of antibacterial agents, highlighting the antibacterial potential of a compound structurally similar to 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride. The study found that certain synthesized compounds showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more effective than some existing antibiotics like trovafloxacin (Kuramoto et al., 2003).

Antimicrobial Activity

- Mistry et al. (2016) synthesized compounds related to azetidinones, demonstrating their antimicrobial activity. Their findings revealed that many of these compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).

- Nayak et al. (2016) conducted a study on azetidin-2-one fused quinoline derivatives, revealing that these compounds were effective in inhibiting the growth of various organisms, including Staphylococcus aureus and Escherichia coli (Nayak et al., 2016).

Synthesis and Structural Studies

- Twamley et al. (2020) focused on the structural aspects of azetidin-2-ones, providing insights into the synthesis and various substituents that impact the compound's properties. This research contributes to understanding how different substituents on the lactam positions affect the compound's characteristics (Twamley et al., 2020).

- Ye et al. (2011) provided insights into the synthesis of azetidin-3-ones, highlighting the structural isomerism and potential applications in the synthesis of functionalized azetidines (Ye et al., 2011).

Antitubercular and Anticancer Potential

- Thomas et al. (2014) explored azetidinone derivatives incorporating triazole for anti-tubercular activity. This research adds to the understanding of azetidinone's potential in treating tuberculosis (Thomas et al., 2014).

- Hussein et al. (2020) synthesized new azetidinone analogues based on a fluorene moiety, showing significant antimicrobial and anticancer activities against multidrug-resistant strains (Hussein et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P264, P270, P280, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, and P352 . These codes correspond to specific safety precautions that should be taken when handling the compound.

Direcciones Futuras

The future directions for research on 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride and related compounds could involve further exploration of their potential biological activities. Given the wide range of activities exhibited by azetidinone derivatives, there may be potential for the development of new therapeutic agents .

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIDQHGCHQFRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNCC2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)